molecular formula C4H6Cl4O2Si B096956 Carbonochloridic acid, 3-(trichlorosilyl)propyl ester CAS No. 18098-86-7

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester

Cat. No.: B096956
CAS No.: 18098-86-7
M. Wt: 256 g/mol
InChI Key: FEIKZCGUXVWQTC-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester is a chemical compound with the molecular formula C4H6Cl4O2Si. It is also known by other names such as 3-(Trichlorosilyl)propylchloroformate and 3-trichlorosilylpropyl carbonochloridate. This compound has a molecular weight of 256.0 g/mol and is used extensively in scientific research due to its unique properties.

Preparation Methods

The preparation of Carbonochloridic acid, 3-(trichlorosilyl)propyl ester typically involves the reaction of 3-chloropropyltrichlorosilane with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-(trichlorosilyl)propyl alcohol and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester finds applications in various fields of scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Material Science: It is employed in the modification of surfaces to impart specific properties.

    Surface Modification: It is used to modify the surface properties of materials, making them more hydrophobic or hydrophilic as needed.

Mechanism of Action

The mechanism by which Carbonochloridic acid, 3-(trichlorosilyl)propyl ester exerts its effects involves the interaction of its trichlorosilyl group with various substrates. This interaction can lead to the formation of strong covalent bonds, modifying the properties of the substrate. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester can be compared with other similar compounds such as:

    3-(Trimethoxysilyl)propyl chloride: Similar in structure but with methoxy groups instead of chlorine atoms.

    3-(Triethoxysilyl)propyl chloride: Similar in structure but with ethoxy groups instead of chlorine atoms.

The uniqueness of this compound lies in its trichlorosilyl group, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

3-trichlorosilylpropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl4O2Si/c5-4(9)10-2-1-3-11(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIKZCGUXVWQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl4O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066310
Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Molecular Weight

256.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18098-86-7
Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18098-86-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
Source EPA Chemicals under the TSCA
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Record name Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trichlorosilyl)propyl chloroformate
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